Aliskiren hemifumarate

Vue d'ensemble

Description

L’hémifumarate d’aliskirène est un inhibiteur direct de la rénine utilisé principalement pour le traitement de l’hypertension artérielle. C’est le premier médicament de sa classe et il a été développé par Speedel et Novartis. L’hémifumarate d’aliskirène agit en inhibant le système rénine-angiotensine-aldostérone, qui joue un rôle crucial dans la régulation de la pression artérielle .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’hémifumarate d’aliskirène implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions ultérieures. Une méthode courante implique l’utilisation d’une technique d’évaporation de solvant pour préparer des proliposomes en utilisant différents lipides tels que la phosphatidylcholine de soja, la dimyristoylphosphatidylcholine et le dimyristoylphosphatidylglycérol sodique . Les conditions réactionnelles impliquent généralement l’utilisation d’acide chlorhydrique et d’autres réactifs pour obtenir le produit souhaité.

Méthodes de production industrielle

La production industrielle de l’hémifumarate d’aliskirène utilise souvent des techniques de synthèse à grande échelle pour assurer un rendement élevé et une pureté élevée. Le processus comprend l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser l’efficacité et de minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

L’hémifumarate d’aliskirène subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants.

Réduction : L’inverse de l’oxydation, cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent l’acide chlorhydrique, les agents oxydants et les agents réducteurs. Les conditions varient en fonction de la réaction souhaitée, mais elles impliquent souvent des températures et des pressions contrôlées pour assurer des résultats optimaux .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour produire de l’hémifumarate d’aliskirène. Ces intermédiaires sont essentiels à la synthèse globale et contribuent à l’efficacité du composé .

Applications de la recherche scientifique

L’hémifumarate d’aliskirène a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé dans l’étude des inhibiteurs de la rénine et de leur synthèse.

Biologie : Étudié pour ses effets sur le système rénine-angiotensine-aldostérone et son rôle dans la régulation de la pression artérielle.

Applications De Recherche Scientifique

Aliskiren hemifumarate has a wide range of scientific research applications, including:

Chemistry: Used in the study of renin inhibitors and their synthesis.

Biology: Investigated for its effects on the renin-angiotensin-aldosterone system and its role in regulating blood pressure.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

L’hémifumarate d’aliskirène exerce ses effets en inhibant la rénine, une enzyme sécrétée par les reins. La rénine clive normalement l’angiotensinogène pour former l’angiotensine I, qui est ensuite convertie en angiotensine II, un puissant vasoconstricteur. En inhibant la rénine, l’hémifumarate d’aliskirène réduit la formation d’angiotensine II, ce qui entraîne une diminution de la pression artérielle .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteurs de l’enzyme de conversion de l’angiotensine (IEC) : Ces médicaments inhibent la conversion de l’angiotensine I en angiotensine II.

Blocteurs des récepteurs de l’angiotensine II (BRA) : Ces médicaments bloquent l’action de l’angiotensine II sur ses sites récepteurs.

Unicité

L’hémifumarate d’aliskirène est unique en ce qu’il inhibe directement la rénine, la première étape du système rénine-angiotensine-aldostérone. Cette inhibition directe offre une approche plus en amont pour contrôler la pression artérielle par rapport aux IEC et aux BRA, qui agissent plus en aval de la voie .

Activité Biologique

Aliskiren hemifumarate (AKH) is a direct renin inhibitor that plays a significant role in the management of hypertension. This article explores its biological activity, pharmacokinetics, and recent advancements in formulation strategies to enhance its efficacy.

Aliskiren works by inhibiting renin, an enzyme crucial in the renin-angiotensin-aldosterone system (RAAS). By blocking renin's activity, AKH prevents the conversion of angiotensinogen to angiotensin I, subsequently reducing the formation of angiotensin II, a potent vasoconstrictor. This mechanism leads to decreased blood pressure and mitigates associated cardiovascular risks.

Key Mechanism Highlights:

- Renin Inhibition: IC50 values are 0.6 nM for human and 80 nM for rat .

- Impact on RAAS: Reduces plasma renin activity (PRA) and angiotensin II levels, leading to vasodilation and lower blood pressure .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that influence its absorption and bioavailability:

- Absorption: Bioavailability ranges from 2% to 2.5%, with peak plasma concentrations occurring 1 to 3 hours post-administration.

- Distribution: Approximately 80% of the drug remains unchanged in plasma, with a protein binding rate of 47% to 51%.

- Metabolism: Primarily metabolized via hepatic pathways; about 80% is excreted unchanged through feces .

- Half-life: The plasma half-life is between 30 to 40 hours .

Formulation Strategies

Recent studies have focused on improving the bioavailability of this compound through innovative formulations. One notable approach is the development of proliposomal formulations.

Proliposomal Formulations

A study demonstrated that proliposomal formulations significantly enhance the oral bioavailability of AKH. The optimal formulation (1:5:0.025:0.050 ratio of AKH:DMPC:cholesterol:stearylamine) yielded:

- Relative Bioavailability: Increased by 230% compared to pure AKH.

- In Vitro Permeability: Enhanced permeability observed in PAMPA and Caco-2 cell models.

Table 1: Pharmacokinetic Parameters Comparison

| Parameter | Pure AKH | Proliposomal Formulation (F8) |

|---|---|---|

| Cmax (ng/mL) | 49.12 | 116.21 |

| Tmax (h) | 0.5 | 0.5 |

| AUC (0–12 h) | Lower | Significantly higher |

| Relative Bioavailability (%) | - | 230 |

Case Studies

- Hypertensive Models: In rodent studies, this compound effectively lowered blood pressure when administered orally, demonstrating its potential for treating hypertension in clinical settings .

- Proliposomal Efficacy Study: The study on proliposomal formulations indicated a significant increase in drug absorption rates, suggesting a promising avenue for enhancing the therapeutic effects of AKH in patients with poor bioavailability issues .

Propriétés

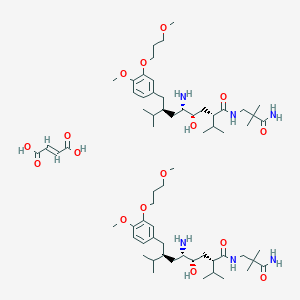

IUPAC Name |

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRSDBSKUSSCGU-KRQUFFFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H110N6O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1219.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173334-58-2 | |

| Record name | Aliskiren fumarate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173334582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,4S,5S,7S)-5-Amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hemifumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALISKIREN HEMIFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8A0P8G029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.